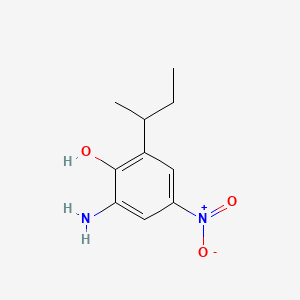

2-Amino-6-(1-methylpropyl)-4-nitrophenol

Beschreibung

Eigenschaften

CAS-Nummer |

29709-87-3 |

|---|---|

Molekularformel |

C10H14N2O3 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-amino-6-butan-2-yl-4-nitrophenol |

InChI |

InChI=1S/C10H14N2O3/c1-3-6(2)8-4-7(12(14)15)5-9(11)10(8)13/h4-6,13H,3,11H2,1-2H3 |

InChI-Schlüssel |

CIMKCSKJNMVQAL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpropyl)-4-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 2-Amino-6-(1-methylpropyl)phenol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(1-methylpropyl)-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions involving the phenolic hydroxyl group.

Major Products Formed

Oxidation: Quinones

Reduction: Aminophenols

Substitution: Alkylated phenols

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(1-methylpropyl)-4-nitrophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-(1-methylpropyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The target compound belongs to the broader class of nitrophenol derivatives, which exhibit diverse applications and hazards. Below is a detailed comparison with key structural analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Reactivity and Stability: The 1-methylpropyl group in the target compound introduces steric hindrance and lipophilicity, which may reduce aqueous solubility compared to simpler derivatives like 2-amino-4-nitrophenol . Positional isomerism significantly impacts properties. For example, 4-amino-3-nitrophenol (melting point 151–153°C) exhibits stronger intermolecular interactions than 4-amino-2-nitrophenol (125–127°C), likely due to optimized hydrogen bonding .

Metabolic and Environmental Relevance: Unlike the target compound (a picric acid metabolite), 4-nitrophenol derivatives are often studied as environmental pollutants. For instance, photocatalytic degradation of 4-nitrophenol generates intermediates with higher toxicity than the parent compound, such as quinone-like structures . The target compound’s branched alkyl chain may alter its persistence or degradation pathways.

Toxicological Data Gaps: While 4-amino-2-nitrophenol and related isomers have established safety data (e.g., hazard codes for skin/eye irritation), the target compound’s toxicological profile remains understudied .

Research Findings and Implications

Synthetic and Analytical Challenges: The branched alkyl group in the target compound complicates synthesis and purification compared to linear analogs. Techniques like GC-MS or HPLC (used for 4-nitrophenol analysis in ) may require optimization for detection .

Regulatory Considerations: Compounds like 4-amino-2-nitrophenol are regulated under GHS/CLP frameworks (e.g., P261/P262 precautionary statements) due to dust inhalation risks . Similar regulations may apply to the target compound pending further hazard classification.

Potential Applications: Nitrophenol derivatives are utilized in dyes, pharmaceuticals, and agrochemicals. The target compound’s unique substituents could make it a candidate for specialized applications, though its metabolic origin necessitates caution in industrial use .

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 2-Amino-6-(1-methylpropyl)-4-nitrophenol in biological matrices?

Methodology :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal due to its high sensitivity and specificity for nitroaromatic compounds. Use reverse-phase C18 columns with mobile phases optimized for polar metabolites.

- Validation : Include internal standards (e.g., deuterated analogs) and spike recovery tests in urine or plasma to account for matrix effects. Reference the metabolite detection protocols from EPA studies on structurally related nitrophenols .

Q. How can researchers synthesize this compound with high purity?

Methodology :

- Stepwise Nitration and Alkylation : Start with a phenol precursor, introduce the nitro group at position 4 using HNO₃/H₂SO₄, followed by selective alkylation at position 6 with 1-methylpropyl bromide under basic conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC with UV detection at 280 nm. Reference synthetic strategies for analogous nitroanilines in academic theses .

Q. What are the critical storage conditions to prevent degradation of this compound?

Methodology :

- Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% ascorbic acid). Monitor stability via periodic NMR or FTIR analysis. Guidelines align with reagent catalogs for nitro-substituted aminophenols .

Advanced Research Questions

Q. How can conflicting data on the compound’s hematological toxicity be resolved?

Methodology :

- Controlled Exposure Studies : Design dose-response experiments in rodents, measuring methemoglobin levels and erythrocyte counts at multiple time points. Compare inhalation vs. oral routes to address discrepancies in Smith et al. (1988) and later studies .

- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect free radical intermediates formed during nitro group reduction, which may explain oxidative stress inconsistencies .

Q. What experimental strategies can elucidate the metabolic pathways of this compound?

Methodology :

- Isotopic Labeling : Synthesize the compound with ¹⁴C at the nitro group or alkyl chain. Track metabolites in urine via radiometric detection and LC-MS. Compare with EPA-identified glucuronide conjugates in rat models .

- Enzyme Inhibition Assays : Incubate liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify enzymes responsible for phase I metabolism .

Q. How does the steric hindrance from the 1-methylpropyl group influence reactivity in catalytic reduction reactions?

Methodology :

- Computational Modeling : Perform DFT calculations to map electron density around the nitro group and predict reduction potentials. Validate with experimental electrochemical reduction (e.g., cyclic voltammetry) using Pt/C electrodes.

- Comparative Studies : Benchmark against unsubstituted 4-nitrophenol to quantify rate differences. Reference catalytic reduction protocols for nitroarenes .

Q. What in vitro models are suitable for assessing reproductive toxicity of this compound?

Methodology :

- 3D Organoid Cultures : Use testicular or ovarian organoids exposed to sub-cytotoxic concentrations (1–100 µM). Measure hormone secretion (e.g., testosterone, estradiol) via ELISA and transcriptomic changes (RNA-seq). Address data gaps highlighted in ATSDR reports .

- Epigenetic Screens : Perform ChIP-seq for histone modifications linked to endocrine disruption.

Data Contradiction & Validation

Q. How can researchers reconcile inconsistent reports on body weight effects in toxicity studies?

Methodology :

- Meta-Analysis : Apply statistical weighting to account for study design flaws (e.g., small sample sizes, uncontrolled diet variables). Re-analyze raw data from prior oral exposure studies using mixed-effects models.

- Species-Specific Protocols : Conduct parallel experiments in rats and zebrafish to identify interspecies metabolic differences. Guidelines follow ATSDR recommendations for nitrophenol toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.